2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate
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Overview
Description
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate is a chemical compound with the molecular formula C35H70O4. It is an ester formed from hexadecanoic acid and a derivative of glycerol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate typically involves the esterification of hexadecanoic acid with a glycerol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form vesicles.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Cetyl palmitate: Another ester of hexadecanoic acid, used in cosmetics and pharmaceuticals.
Glyceryl monostearate: A similar compound with a stearic acid ester, used as an emulsifier and stabilizer.
Uniqueness
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate is unique due to its specific structure, which combines the properties of both hexadecanoic acid and glycerol derivatives. This combination allows it to form stable vesicles and interact with lipid membranes in a way that other similar compounds may not.
Properties
CAS No. |
90514-98-0 |
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Molecular Formula |
C35H70O4 |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
(2-hexadecoxy-3-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-34(32-36)33-39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3 |
InChI Key |
KAIIJQURNKGJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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